molecular formula C10H14BrNO B599213 5-bromo-4-isopropoxy-2-methylbenzenamine CAS No. 1374652-11-5

5-bromo-4-isopropoxy-2-methylbenzenamine

Cat. No.: B599213
CAS No.: 1374652-11-5
M. Wt: 244.132
InChI Key: VLBHXMGCZHNIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-4-isopropoxy-2-methylbenzenamine: is an organic compound with the molecular formula C10H14BrNO . It is a derivative of aniline, featuring a bromine atom at the 5-position, an isopropoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-isopropoxy-2-methylbenzenamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-isopropoxy-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-isopropoxy-2-methylbenzenamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

5-bromo-4-isopropoxy-2-methylbenzenamine is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-isopropoxy-2-methylbenzenamine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: Similar structure but with a fluorine atom instead of an isopropoxy group.

    4-Bromo-2-methylaniline: Lacks the isopropoxy group, making it less sterically hindered.

    5-Bromo-2-methylaniline: Similar but without the isopropoxy group.

Uniqueness

5-bromo-4-isopropoxy-2-methylbenzenamine is unique due to the presence of both the bromine atom and the isopropoxy group, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of substituents makes it a valuable compound for various research applications.

Properties

CAS No.

1374652-11-5

Molecular Formula

C10H14BrNO

Molecular Weight

244.132

IUPAC Name

5-bromo-2-methyl-4-propan-2-yloxyaniline

InChI

InChI=1S/C10H14BrNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3

InChI Key

VLBHXMGCZHNIEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)Br)OC(C)C

Synonyms

5-broMo-4-isopropoxy-2-MethylbenzenaMine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.